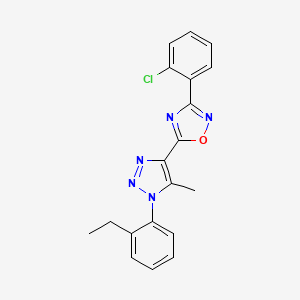

3-(2-chlorophenyl)-5-(1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

説明

3-(2-Chlorophenyl)-5-(1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a triazole ring substituted with a 2-ethylphenyl group and a methyl group, as well as a 2-chlorophenyl moiety. The oxadiazole and triazole rings are known for their electron-withdrawing properties and metabolic stability, making them common scaffolds in medicinal chemistry and materials science . The 2-chlorophenyl substituent may enhance lipophilicity and influence binding interactions, while the 2-ethylphenyl group introduces steric bulk that could modulate conformational flexibility and intermolecular interactions .

Instead, inferences can be drawn from structurally analogous compounds discussed in the literature.

特性

IUPAC Name |

3-(2-chlorophenyl)-5-[1-(2-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O/c1-3-13-8-4-7-11-16(13)25-12(2)17(22-24-25)19-21-18(23-26-19)14-9-5-6-10-15(14)20/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXDIRWRGNRHNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-(2-chlorophenyl)-5-(1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a derivative of oxadiazole and triazole, two classes of compounds known for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 303.71 g/mol. The compound features a chlorophenyl group and a triazole moiety which are significant for its biological activity.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

-

Anticancer Activity :

- The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC value comparable to established chemotherapeutics like doxorubicin against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

- Flow cytometry assays indicated that the compound induces apoptosis in these cancer cells in a dose-dependent manner .

-

Mechanism of Action :

- The mechanism by which this compound exerts its anticancer effects includes the activation of apoptotic pathways. Studies revealed increased levels of p53 expression and caspase-3 cleavage in treated MCF-7 cells, suggesting that it promotes programmed cell death through intrinsic pathways .

- Molecular docking studies have shown strong hydrophobic interactions between the compound and key amino acid residues in cancer-related receptors, enhancing its binding affinity and biological efficacy .

-

Inhibition of Enzymatic Activity :

- The compound has been evaluated for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. It showed potent inhibition against HDAC-1 with IC values in the nanomolar range .

- Additionally, it was found to selectively inhibit carbonic anhydrases (hCA IX and hCA II), which are associated with tumor growth and metastasis .

Data Tables

| Biological Activity | Cell Line | IC Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 15.63 | |

| Anticancer | MEL-8 | Comparable to Doxorubicin | |

| HDAC Inhibition | HDAC-1 | 8.2 | |

| Carbonic Anhydrase Inhibition | hCA IX | 89 pM |

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

-

Study on MCF-7 Cells :

- In vitro studies demonstrated that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and altered cell cycle progression.

-

HDAC Inhibition Study :

- A comprehensive evaluation of various oxadiazole derivatives indicated that modifications to the chemical structure could enhance HDAC inhibitory activity, suggesting a pathway for optimizing therapeutic efficacy.

類似化合物との比較

Halogen-Substituted Analogues

Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

- Key Differences : Compound 4 has a 4-chlorophenyl group, while Compound 5 has a 4-fluorophenyl substituent. Both are isostructural (triclinic, P 1 symmetry) but exhibit slight conformational adjustments due to halogen size (Cl vs. F). The chloro derivative may exhibit stronger intermolecular interactions (e.g., halogen bonding) compared to the fluoro analogue .

- Implications : Halogen choice impacts crystal packing and physicochemical properties, which could influence solubility or stability in drug formulations.

3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole

Substituent Position and Alkyl Variations

3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole (RN: 932312-60-2)

- Key Difference : The triazole ring is substituted with a 3-methylphenyl group instead of 2-ethylphenyl.

Antifungal and Antimicrobial Activity

- Triazolyl-oxadiazoles: Sangshetti and Shinde (2011) synthesized 3-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles with notable antifungal activity against Candida albicans (MIC: 8–32 µg/mL). The 4-chlorophenyl derivative showed superior activity, suggesting that electron-withdrawing groups enhance efficacy .

- Oxadiazole Antibiotics : Spink et al. (2015) demonstrated that substituents on the oxadiazole ring significantly affect antibacterial potency. For example, nitro or trifluoromethyl groups at specific positions improved activity against Gram-positive pathogens .

Anti-Inflammatory Activity

- Thiazole-triazolyl Hybrids (31a and 31b) : Kariuki et al. synthesized thiazole derivatives with triazolyl substituents, which showed selective COX-2 inhibition (IC₅₀: 0.8–1.2 µM). The 4-chlorophenyl analogue (31a) exhibited higher potency than the 4-fluorophenyl derivative (31b), highlighting the role of halogen electronegativity in target binding .

Physicochemical and Structural Properties

Table 1: Comparison of Structural Analogues

Key Observations:

- Halogen Effects : Chloro substituents generally enhance bioactivity (e.g., antifungal, COX-2 inhibition) compared to fluoro or bromo groups, likely due to increased lipophilicity and stronger halogen bonding .

- Steric Effects: Bulkier substituents (e.g., 2-ethylphenyl) may reduce conformational flexibility but improve target specificity by excluding non-complementary binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。